octahydro-1H-quinolizin-2-amine
Overview
Description
Octahydro-1H-quinolizin-2-amine is a nitrogen-containing heterocyclic compound . It is a derivative of quinolizidine . The IUPAC name for this compound is octahydro-2H-quinolizin-2-amine .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H18N2.2ClH/c10-8-4-6-11-5-2-1-3-9 (11)7-8;;/h8-9H,1-7,10H2;2*1H
. This indicates that the molecule contains a total of 30 bond(s), including 12 non-H bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 primary amine(s) (aliphatic), and 1 tertiary amine(s) (aliphatic) . Physical and Chemical Properties Analysis
The molecular weight of this compound dihydrochloride is 227.18 . Unfortunately, other specific physical and chemical properties of this compound are not available in the retrieved data.Scientific Research Applications
1. Complexes Characterization and Magnetic Properties
Octahydro-1H-quinolizin-2-amine derivatives are used in the characterization of complexes such as hexachlororhenates(IV) with aromatic amine cations. These complexes have been studied using X-ray and magnetic measurements, revealing antiferromagnetic interactions and specific magnetic susceptibility curves (Mroziňski, Kochel, & Lis, 2002).
2. Synthesis of Novel Compounds
The compound is involved in the synthesis of new tetrazolo[1,5-a]quinoline-based derivatives, showcasing its role in facilitating complex chemical reactions. Such syntheses are crucial in the development of new chemical entities with potential applications in various fields (Aghaalizadeh & Nasiri, 2018).
3. Development of Aromatic Amide Helical Foldamers
This compound is pivotal in the large-scale synthesis of helical aromatic oligoamide foldamers, which are derived from quinolinecarboxylic acid. These foldamers have significant implications in materials science and molecular design (Qi, Deschrijver, & Huc, 2013).
4. Creation of New NIR Dyes
This compound derivatives are instrumental in the synthesis of new near-infrared (NIR) dyes. These dyes, with their unique photophysical properties, are beneficial in biological assays and potentially in medical imaging applications (Raju, Leitão, Sousa, Coutinho, & Gonçalves, 2020).
5. Catalysis in Polymerization Processes
The compound plays a role in the synthesis of rare-earth metal bis(alkyl)s supported by a quinolinyl anilido-imine ligand. These complexes are significant in catalyzing the polymerization of certain compounds, demonstrating its utility in polymer chemistry (Gao, Cui, Liu, Zhang, & Mu, 2008).
Safety and Hazards
Future Directions
While specific future directions for octahydro-1H-quinolizin-2-amine are not available, research on related compounds like quinoxalin-2(1H)-ones suggests a focus on developing green and sustainable heterogeneous reaction methods for these compounds with applications in materials chemistry and pharmacology .
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-8-4-6-11-5-2-1-3-9(11)7-8/h8-9H,1-7,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYYLKWVPVUNET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCC(CC2C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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